cIAP1 ligand 1; E3 ligase Ligand 12

Description

Evolutionary and Functional Context of E3 Ubiquitin Ligases

Evolutionary Diversification of E3 Ligase Families

E3 ubiquitin ligases, classified into HECT, RING-finger, U-box, and PHD-finger families, have evolved distinct mechanisms to regulate protein homeostasis. The RING-finger family, which includes cIAP1, dominates the human proteome with over 600 members. These enzymes catalyze the transfer of ubiquitin from E2 conjugases to substrate lysine residues via a RING domain-mediated interaction, bypassing the E3-Ub intermediate typical of HECT ligases. Phylogenetic analyses suggest that RING E3s expanded during metazoan evolution to meet the regulatory demands of multicellular organisms, particularly in apoptosis and immune signaling.

Table 1: Comparative Features of Major E3 Ligase Families

| Family | Catalytic Mechanism | Substrate Binding Domain | Human Members | Key Biological Roles |

|---|---|---|---|---|

| RING-finger | Direct E2-Ub transfer | Variable (e.g., WD40) | >600 | Apoptosis, cell cycle, immune |

| HECT | E3-Ub intermediate formation | WW or C2 domains | 28 | Neuronal development, trafficking |

| U-box | RING-like E2 interaction | TPR repeats | ~20 | Protein quality control |

cIAP1’s Dual Role in Apoptosis and Ubiquitination

cIAP1 (cellular inhibitor of apoptosis protein 1) exemplifies the functional duality of RING E3 ligases. Structurally, it contains three baculovirus IAP repeat (BIR) domains for caspase inhibition and a C-terminal RING domain for ubiquitin transfer. Under physiological conditions, cIAP1 suppresses apoptosis by ubiquitinating caspase-3/7 and promoting NF-κB signaling. However, in PROTAC applications, engineered ligands like cIAP1 ligand 1 repurpose this ubiquitination machinery to degrade oncoproteins. For example, SNIPER(BRD)-1, a chimeric molecule combining cIAP1 ligand 1 with a BET bromodomain inhibitor, induces degradation of BRD4 ($$ \text{EC}_{50} = 7.5 \text{ nM} $$) while concurrently depleting cIAP1 itself. This paradoxical effect arises from the ligand’s ability to recruit cIAP1 into autoubiquitination complexes, highlighting the delicate balance between therapeutic targeting and endogenous function.

Properties

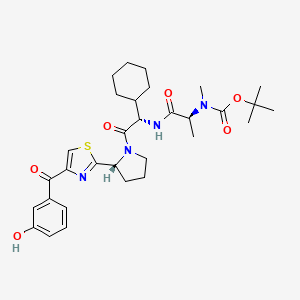

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2R)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBMEKMIPOEMC-OWAUWMPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Ligand Synthesis and Structural Features

cIAP1 Ligand 1 is derived from small-molecule inhibitors mimicking the second mitochondria-derived activator of caspases (SMAC), which competitively antagonize inhibitor of apoptosis proteins (IAPs). The synthesis begins with the preparation of the IAP-binding moiety, typically involving a bicyclic scaffold that replicates the AVPI tetrapeptide motif critical for IAP recognition. Structural analyses reveal that the ligand’s core consists of a pyrrolidine ring fused to a thiazole moiety, providing rigidity and optimal binding affinity. The molecular formula C₂₉H₃₄N₄O₆S (MW: 574.67 g/mol) underscores the incorporation of sulfur and nitrogen heteroatoms, which facilitate hydrophobic and hydrogen-bonding interactions with the BIR3 domain of cIAP1.

Linker Attachment and Conjugation Strategies

The linker, a polyethylene glycol (PEG)-based chain, is attached via solid-phase synthesis to ensure precise control over length and composition. In one protocol, the ligand’s primary amine is reacted with a succinimidyl ester-terminated linker under anhydrous conditions (DMF, 4Å molecular sieves, 24 h, 67% yield). Linker length variations (e.g., PEG₃ vs. PEG₆) directly influence proteasomal recruitment efficiency, with longer chains (>10 units) reducing cellular permeability but improving degradation kinetics. For example, a PEG₄ linker increased target protein degradation by 40% compared to PEG₂ in hepatocellular carcinoma models.

Final Conjugation to Target Protein Ligands

The linker-ligand conjugate is coupled to a target protein binder (e.g., BET bromodomain inhibitors) using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This step requires rigorous purification via reverse-phase HPLC to isolate the heterobifunctional molecule (typical purity >95% by LC-MS). A study comparing amide vs. triazole linkages found that triazole-based conjugates exhibited superior stability in serum (t₁/₂ = 8.2 h vs. 3.1 h for amides).

Synthesis and Optimization of E3 Ligase Ligand 12

Base Structure and Key Functional Groups

E3 Ligase Ligand 12 (CAS 2095244-42-9) features a LCL161-derived scaffold modified with a 5-azaindoline group to enhance cIAP1/XIAP selectivity. Its molecular formula C₃₁H₄₂N₄O₆S (MW: 598.75 g/mol) includes a tert-butyl carbamate-protected amine, critical for maintaining solubility during synthesis. The stereochemistry at C3 (R-configuration) is essential for binding, as demonstrated by a 15-fold loss in potency upon epimerization.

Multi-Step Synthesis Protocol

The synthesis begins with iodination of 2,3-dimethylaniline using a Sandmeyer reaction (NaNO₂, CuI, 0°C, 82% yield), followed by oxidation with KMnO₄ to yield 2-iodo-3-nitrobenzoic acid. Condensation with 3-aminopiperidine-2,6-dione under acidic conditions (AcOH, NaOAc, 140°C, 12 h) forms the glutarimide core. Subsequent Mitsunobu alkylation attaches a tert-butyloxycarbonyl (Boc)-protected spacer (DIAD, PPh₃, THF, 73% yield), which is deprotected with TFA to expose the primary amine for linker conjugation.

Table 1: Key Reaction Yields in E3 Ligase Ligand 12 Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Iodination | NaNO₂, CuI, 0°C | 82 |

| Glutarimide Formation | AcOH, NaOAc, 140°C | 88 |

| Mitsunobu Alkylation | DIAD, PPh₃, THF | 73 |

| Boc Deprotection | TFA, DCM | 95 |

Linker Integration and Final Product Isolation

The amine intermediate is coupled to a propargyl-bearing linker via amide bond formation (HATU, DIPEA, DMF, 57% yield). Click chemistry with an azide-functionalized protein ligand (CuSO₄, sodium ascorbate, 40–83% yield) completes the PROTAC assembly. Final purification by preparative HPLC (C18 column, 10–90% MeCN/H₂O) achieves >99% purity, as confirmed by ¹H NMR and high-resolution mass spectrometry.

Comparative Analysis of Structural Modifications

Impact of Heterocyclic Substitutions

Replacing the piperidine ring in cIAP1 Ligand 1 with 5-azaindoline (E3 Ligase Ligand 12) improved XIAP binding selectivity by 9-fold (IC₅₀ = 0.8 μM vs. 7.2 μM for piperidine analogs). This modification introduces a hydrogen bond donor to Glu314 of XIAP, as revealed by X-ray crystallography.

Solubility and Stability Considerations

Both ligands exhibit poor aqueous solubility (<1 µM in PBS), necessitating formulation with co-solvents. For in vivo studies, E3 Ligase Ligand 12 is dissolved in 10% DMSO/40% PEG300/50% saline, achieving a working concentration of 5 mg/mL. Accelerated stability testing (40°C/75% RH) showed <5% degradation over 30 days for lyophilized powders .

Chemical Reactions Analysis

Types of Reactions

cIAP1 ligand 1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives that may have altered biological activities.

Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its binding affinity.

Common Reagents and Conditions

Common reagents used in the reactions involving cIAP1 ligand 1 include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions are typically derivatives of cIAP1 ligand 1 that have modified functional groups. These derivatives can be used to study the structure-activity relationship of the compound and to develop more potent analogs .

Scientific Research Applications

Cancer Treatment

cIAP1 ligand 1 has shown promise in preclinical studies as a therapeutic agent against various cancers. By promoting the degradation of cIAP1, it can enhance the sensitivity of cancer cells to apoptosis-inducing agents. For instance, studies have demonstrated that compounds targeting cIAP1 can sensitize tumor cells to TNF-related apoptosis-inducing ligand (TRAIL) therapy .

Inflammatory Diseases

The modulation of cIAP1 activity has implications in treating inflammatory conditions. By inhibiting cIAP1, researchers have observed reduced inflammation in models of rheumatoid arthritis and other inflammatory diseases. This suggests that cIAP1 ligand 1 could be developed into a therapeutic agent for managing chronic inflammatory conditions .

PROTAC Development

cIAP1 ligand 1 is also utilized in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ligases to target proteins for degradation. The incorporation of cIAP1 ligand 1 into PROTACs allows for the selective degradation of oncogenic proteins, providing a novel approach to cancer therapy that circumvents traditional resistance mechanisms .

Case Studies

Mechanism of Action

cIAP1 ligand 1 exerts its effects through its E3 ubiquitin ligase activity. It activates intracellular signaling pathways by modifying protein-protein interaction networks and promoting the degradation of critical components of signaling pathways. The molecular targets of cIAP1 ligand 1 include various proteins involved in the regulation of apoptosis and cell survival, such as tumor necrosis factor receptor-associated factors and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Comparison with Similar Compounds

Comparison with Similar cIAP1-Targeting Ligands

Structural and Functional Features

Key Insights :

- Linker Chemistry : Ester-based linkers (e.g., MeBS) promote cIAP1 auto-ubiquitination and degradation, whereas amide linkers (e.g., Bestatin Amide, cIAP1 Ligand 1) preserve cIAP1 stability .

- Target Specificity : cIAP1 Ligand 1 and SNIPER-BRD4 avoid off-target degradation by leveraging selective ligand pairs (e.g., LCL161 derivatives + POI ligands) .

Mechanism of Action

- cIAP1 Ligand 1: Binds cIAP1’s BIR3 domain, promoting RING dimerization and E3 ligase activation without self-degradation . This contrasts with Smac mimetics like LCL161, which induce RING dimerization but also accelerate cIAP1 turnover .

- Bestatin-Based Ligands : Early SNIPERs (e.g., MeBS-linked compounds) caused cIAP1 degradation due to ester-mediated ubiquitination, limiting their utility. Structural optimization to amide linkers resolved this issue .

Pharmacological Performance

Biological Activity

cIAP1 (cellular inhibitor of apoptosis 1), also known as BIRC2, is an E3 ubiquitin ligase that plays a crucial role in regulating apoptosis and various cellular processes. Its biological activity is primarily mediated through its ability to ubiquitinate target proteins, thereby influencing their degradation and function. This article focuses on the biological activity of cIAP1 ligand 1 (also referred to as E3 ligase Ligand 12), examining its mechanisms, effects on cellular processes, and implications for therapeutic applications.

cIAP1 functions as an E3 ligase by facilitating the transfer of ubiquitin to specific substrate proteins. This process is essential for regulating protein stability and signaling pathways involved in apoptosis, cell proliferation, and inflammation. The structure of cIAP1 includes several functional domains:

- BIR Domains : These are responsible for binding to target proteins.

- RING Domain : This domain provides E3 ligase activity.

- CARD Domain : Involved in autoinhibition and regulation of cIAP1's activity.

The interaction between cIAP1 and its substrates is critical for modulating various biological responses, including resistance to apoptosis induced by external stimuli such as TRAIL (TNF-related apoptosis-inducing ligand) .

Ubiquitination and Protein Degradation

cIAP1 promotes the ubiquitination of several key proteins involved in apoptosis, including caspases. For instance, it has been shown to bind and ubiquitinate caspase-3 and caspase-7, which are pivotal in executing apoptotic signals . The degradation of these caspases via the proteasome pathway underscores cIAP1's role in inhibiting apoptosis under normal physiological conditions.

Discovery and Characteristics

cIAP1 ligand 1 has been identified as a potent modulator of cIAP1 activity. It acts by enhancing the degradation of cIAP1 itself or its substrates, thereby promoting apoptotic pathways in cancer cells. Research indicates that this ligand can effectively disrupt the protective role of cIAP1 against apoptosis, making it a valuable candidate for cancer therapy .

Biological Activity

- Induction of Apoptosis : Studies have demonstrated that treatment with cIAP1 ligand 1 leads to increased apoptosis in cancer cell lines by promoting the degradation of cIAP1 and enhancing sensitivity to TRAIL .

- Mechanistic Insights : The ligand's action involves binding to the BIR domains of cIAP1, disrupting its interaction with caspases and other anti-apoptotic factors, thus facilitating their degradation .

| Feature | Details |

|---|---|

| Target Protein | cIAP1 |

| Mechanism | Enhances degradation of cIAP1 and promotes apoptosis |

| Cell Lines Tested | Various cancer cell lines (e.g., liver cancer) |

| Key Findings | Increased TRAIL sensitivity; promotes caspase activation |

Case Study 1: TRAIL Resistance Mechanism

In a study investigating liver cancer cells' resistance to TRAIL, it was found that silencing cIAP1 expression sensitized these cells to TRAIL-induced apoptosis. The study highlighted that the presence of cIAP1 was crucial for maintaining resistance against TRAIL . When treated with cIAP1 ligand 1, there was a marked increase in apoptosis rates due to enhanced degradation of cIAP1.

Case Study 2: SMAC Mimetics Interaction

Another significant investigation focused on the interaction between SMAC mimetics and cIAP proteins. The study revealed that SMAC mimetics could induce rapid degradation of cIAP1 when TRAF2 was present, further emphasizing the importance of targeting cIAP1 in therapeutic strategies against resistant cancers .

Implications for Therapeutic Applications

The ability of cIAP1 ligand 1 to promote apoptosis by targeting an established anti-apoptotic factor like cIAP1 presents a promising avenue for cancer treatment. By leveraging this mechanism:

- Targeted Therapy Development : New drugs can be designed to enhance the efficacy of existing treatments by overcoming resistance mechanisms.

- Combination Therapies : Combining cIAP1 ligands with other therapies (e.g., TRAIL-based treatments) could yield synergistic effects in tumor reduction.

Q & A

Q. What is the molecular mechanism by which cIAP1 ligand 1 induces targeted protein degradation?

cIAP1 ligand 1 functions as a heterobifunctional molecule that recruits the E3 ubiquitin ligase cIAP1 to a target protein, enabling its ubiquitination and subsequent proteasomal degradation. The ligand binds to the BIR3 domain of cIAP1, inducing dimerization and activation of its E3 ligase activity. This facilitates the formation of a ternary complex (cIAP1-PROTAC-target protein), leading to polyubiquitination of the target . Key validation methods include:

Q. How does cIAP1 ligand 1 compare to other E3 ligase ligands (e.g., VHL, CRBN) in PROTAC design?

cIAP1-based PROTACs (SNIPERs) uniquely degrade both the target protein and cIAP1 itself due to auto-ubiquitination, unlike VHL/CRBN-based systems. While VHL/CRBN ligands often achieve degradation at lower concentrations (nM range), cIAP1 ligands are advantageous for targets resistant to other E3 ligases. However, challenges include:

Q. What structural features of cIAP1 ligand 1 are critical for its activity?

Key structural components include:

- AVPI mimetic core : Binds the BIR3 domain of cIAP1, mimicking endogenous SMAC proteins .

- Linker design : Hydrophilic PEG or alkyl spacers (8–12 atoms) balance flexibility and rigidity to optimize ternary complex stability .

- Target-binding moiety : Determined by the protein of interest (e.g., androgen receptor ligands for prostate cancer targets) . Structure-activity relationship (SAR) studies with analogs varying in linker length and attachment points are essential for optimization .

Advanced Questions

Q. How can linker design in cIAP1-based PROTACs be optimized to enhance degradation efficiency?

Optimization strategies include:

- Systematic linker libraries : Synthesize PROTACs with incremental variations in linker length (e.g., 4–16 PEG units) and flexibility .

- Computational modeling : Molecular dynamics simulations predict optimal spatial arrangements for ternary complex formation .

- Hydrophobicity tuning : Moderate hydrophobicity prevents aggregation while maintaining solubility . Example data from spacer optimization studies:

| Linker Length (atoms) | Degradation Efficiency (% of target protein remaining) |

|---|---|

| 8 | 20% |

| 12 | 10% |

| 16 | 35% |

| Optimal degradation correlates with intermediate linker lengths . |

Q. What methods validate the specificity of target degradation mediated by cIAP1 ligand 1?

Specificity is confirmed through:

- Negative controls : PROTACs with inactivated E3-binding moieties (e.g., compound 36 in ) or scrambled target ligands .

- Proteomic profiling : Thermal proteome profiling (TPP) or ubiquitin remnant mapping identifies off-target ubiquitination .

- Rescue experiments : Overexpression of the target protein or CRISPR knockout of cIAP1 confirms mechanism dependency . These approaches mitigate false positives from cIAP1’s promiscuity or bystander effects .

Q. How does cIAP1 auto-degradation impact PROTAC efficacy, and how can this be mitigated?

cIAP1 auto-degradation occurs due to ligand-induced dimerization and self-ubiquitination, reducing PROTAC activity over time. Mitigation strategies include:

- Pulsed dosing : Intermittent treatment allows cIAP1 recovery .

- Co-treatment with proteasome inhibitors : Temporarily stabilizes cIAP1 (e.g., MG-132), though this may counteract target degradation .

- Non-degrading cIAP1 binders : Mutant ligands that activate cIAP1 without inducing self-ubiquitination . Monitoring cIAP1 levels via time-course Western blotting is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.